molecular formula C9H4F3NO B1356930 4-(2,2,2-Trifluoroacetyl)benzonitrile CAS No. 23516-85-0

4-(2,2,2-Trifluoroacetyl)benzonitrile

Cat. No.: B1356930
CAS No.: 23516-85-0
M. Wt: 199.13 g/mol
InChI Key: NBHZKHMJVZRCIY-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroacetyl)benzonitrile is an organic compound with the molecular formula C9H4F3NO It is characterized by the presence of a trifluoroacetyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroacetyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetic anhydride. The reaction is carried out in the presence of a catalyst, such as toluene-4-sulfonic acid, under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroacetyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of 4-(2,2,2-trifluoroacetyl)benzoic acid.

    Reduction: Formation of 4-(2,2,2-trifluoroacetyl)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(2,2,2-Trifluoroacetyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroacetyl)benzonitrile involves its interaction with various molecular targets. The trifluoroacetyl group is highly electronegative, which can influence the reactivity of the compound. This electronegativity can enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroacetyl)benzoic acid
  • 4-(2,2,2-Trifluoroacetyl)benzylamine
  • 4-(2,2,2-Trifluoroacetyl)benzaldehyde

Uniqueness

4-(2,2,2-Trifluoroacetyl)benzonitrile is unique due to the presence of both a trifluoroacetyl group and a nitrile group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(2,2,2-trifluoroacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHZKHMJVZRCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577718
Record name 4-(Trifluoroacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23516-85-0
Record name 4-(2,2,2-Trifluoroacetyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23516-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoroacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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